N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound It is a member of the class of pyrazolopyrimidines, known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the pyrazolopyrimidine core: : This often begins with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyrimidine nucleus.
Introduction of the isopropylthio group:
Attachment of the pyrrolidine ring: : The pyrrolidine moiety is often introduced through a condensation reaction involving pyrrolidine and a suitable electrophilic intermediate.
Formation of the thiophene carboxamide: : Finally, the thiophene-2-carboxamide group is attached through an amide bond formation, typically using a coupling agent like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up with optimizations for yield and purity. This may involve continuous flow reactions, catalytic processes, and the use of robust and scalable reagents and conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound may undergo oxidation to form sulfoxides or sulfones at the isopropylthio group, or reduction reactions involving the pyrazolopyrimidine ring.
Substitution Reactions: : Nucleophilic or electrophilic substitutions can occur, especially at the thiophene or pyrimidine rings.
Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and amine.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines.
Hydrolysis: : Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation of the isopropylthio group produces sulfoxides or sulfones.
Substitution reactions can yield variously functionalized derivatives.
Hydrolysis of the amide yields thiophene-2-carboxylic acid and the corresponding amine.
Scientific Research Applications
In Chemistry
The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structural features allow for derivatization and the study of structure-activity relationships (SAR).
In Biology
It has potential as a biological probe due to its ability to interact with various biomolecules. It can be used to study enzyme interactions, receptor binding, and cellular processes.
In Medicine
Research may explore its potential as a therapeutic agent, possibly in areas like anti-inflammatory, antimicrobial, or anticancer therapies. Its unique structure could make it a candidate for drug development.
In Industry
This compound can be used in materials science, particularly in the development of advanced materials with specific electronic, optical, or catalytic properties.
Mechanism of Action
The mechanism by which N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved might be related to signal transduction, metabolic processes, or genetic regulation. Detailed studies would elucidate the exact molecular interactions and pathways modulated by this compound.
Comparison with Similar Compounds
N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide can be compared to other pyrazolopyrimidines, thiophene derivatives, and compounds containing pyrrolidine rings.
Similar Compounds
Pyrazolopyrimidines: : Known for their kinase inhibitory activity, useful in cancer therapy.
Thiophene derivatives: : Often used in materials science for their conductive properties.
Pyrrolidine-containing compounds: : Many serve as scaffolds in pharmaceuticals due to their conformational flexibility and ability to interact with biological targets.
Its uniqueness lies in the combination of these functional groups, which can impart a distinctive profile of biological activity and chemical reactivity, making it a valuable compound for further research and application.
Properties
IUPAC Name |
N-[2-(6-propan-2-ylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6OS2/c1-13(2)28-19-22-16(24-8-3-4-9-24)14-12-21-25(17(14)23-19)10-7-20-18(26)15-6-5-11-27-15/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCGTGBHYAZLAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C=NN2CCNC(=O)C3=CC=CS3)C(=N1)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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